Cbz-2,5-Dimethy-L-Phenylalanine
Description
Cbz-2,5-Dimethyl-L-Phenylalanine (CAS No. 1270292-32-4) is a carbobenzyloxy (Cbz)-protected amino acid derivative featuring methyl substituents at the 2- and 5-positions of the phenyl ring. This compound is utilized in peptide synthesis as a protective group for the amine functionality, enabling selective reactions during solid-phase or solution-phase synthesis. Key industrial specifications include a purity of ≥99% and packaging in 25 kg cardboard drums, compliant with REACH and ISO standards .
The molecular formula is inferred as C₁₇H₁₇NO₄ (based on structural analogs like Cbz-3,5-Difluoro-D-Phenylalanine, C₁₇H₁₅F₂NO₄ ). Its molecular weight is estimated at ~327.3 g/mol (calculated by replacing fluorine atoms in fluorinated analogs with methyl groups).
Properties
Molecular Weight |
327.44 |
|---|---|
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structural Analogs
Cbz-protected phenylalanine derivatives vary in substituent type (methyl, halogen, etc.), position (2,5; 3,5; etc.), and stereochemistry (D/L). Below is a detailed comparison:
Table 1: Structural and Physicochemical Properties
*XLogP3: Computed octanol-water partition coefficient (lipophilicity indicator). †Estimated based on substituent contributions (methyl ≈ +0.5 per group; fluorine ≈ +0.2 per group).
Key Comparisons
Substituent Effects on Lipophilicity
- Methyl groups (e.g., 2,5-dimethyl) increase lipophilicity (XLogP3 ~2.8) compared to fluorinated analogs (XLogP3 ~2.3) due to their hydrophobic nature .
- Halogen substituents (e.g., 3,5-difluoro or dichloro) introduce electron-withdrawing effects, reducing electron density on the aromatic ring. This may alter reactivity in peptide coupling or deprotection steps .
D vs. L configuration: The L-isomer (e.g., Cbz-2,5-Dimethyl-L-Phenylalanine) is more common in biological systems, while D-isomers (e.g., Cbz-3,5-Difluoro-D-Phenylalanine) are used in specialized enantioselective syntheses .
Methyl-substituted analogs are generally less reactive, reducing acute toxicity risks .
Regulatory and Industrial Use
- Cbz-2,5-Dimethyl-L-Phenylalanine meets industrial-grade standards (99% purity) and is preferred for large-scale synthesis due to cost-effectiveness and stability .
- Fluorinated analogs are often used in pharmaceutical intermediates but face stricter regulatory scrutiny due to environmental persistence .
Research Implications
- Synthetic Efficiency : Methyl groups improve solubility in organic solvents (e.g., DMF, THF) compared to halogenated analogs, streamlining purification .
- Biological Activity : Fluorinated derivatives may exhibit enhanced binding in receptor-targeted peptides, while methyl groups optimize passive membrane permeability .
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